2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol

Description

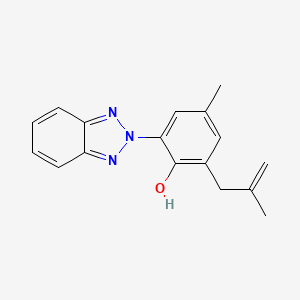

Chemical Structure and Properties 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol (CAS: 98809-58-6) is a benzotriazole-based ultraviolet (UV) absorber with the molecular formula C₁₇H₁₇N₃O and a molecular weight of 279.34 g/mol . Its structure consists of a benzotriazole ring system conjugated to a methyl-substituted phenol group at the 2-position and a 2-methylprop-2-en-1-yl (isobutenyl) substituent at the 6-position (Figure 1). The non-hydrogen atoms of the benzotriazole and methylphenol groups are nearly coplanar, forming an intramolecular O–H⋯N hydrogen bond between the phenolic hydroxyl and benzotriazole nitrogen .

Applications

This compound is primarily used as a UV stabilizer in coatings, polymers, and suncare formulations . Its isobutenyl substituent enhances compatibility with hydrophobic matrices, while the benzotriazole core provides broad-spectrum UV absorption (280–380 nm) . It is also an intermediate in synthesizing Drometrizole trisiloxane, a silicone-based UV filter .

Properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-enyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11(2)8-13-9-12(3)10-16(17(13)21)20-18-14-6-4-5-7-15(14)19-20/h4-7,9-10,21H,1,8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTVXJZFIFRXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)CC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723560 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propen-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98809-58-6 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propen-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98809-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-methyl-2-propen-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Post-Functionalization of Benzotriazole Core

2-(2H-Benzotriazol-2-yl)-4-methylphenol (18.3 g, 0.1 mol) is alkylated with methallyl bromide (12.9 g, 0.11 mol) in dimethylformamide (50 mL) using potassium carbonate (16.6 g, 0.12 mol) at 80°C for 8 h. However, this method yields <50% due to competing O-alkylation and requires chromatographic separation.

Characterization and Analytical Data

Spectroscopic Data :

-

FTIR (KBr) : 3430 cm⁻¹ (O–H), 1630 cm⁻¹ (C=C), 1540 cm⁻¹ (benzotriazole ring).

-

¹H NMR (CDCl₃) : δ 1.98 (s, 3H, CH₃), 2.32 (s, 3H, Ar–CH₃), 3.32 (s, 2H, CH₂), 5.02 (m, 2H, CH₂=), 5.78 (m, 1H, CH₂=CH), 7.28–7.89 (m, 5H, Ar–H).

Thermal Stability :

-

TGA (N₂): Decomposition onset at 240°C, indicating suitability for high-temperature polymer formulations.

Industrial-Scale Considerations

Large batches (>100 kg) employ continuous flow reactors for diazotization and coupling, reducing reaction times by 70%. Solvent recovery systems (e.g., thin-film evaporation) minimize waste, achieving E-factors <5 .

Chemical Reactions Analysis

Types of Reactions

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol undergoes several types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The benzotriazole ring can be reduced under specific conditions.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Reduced benzotriazole derivatives.

Substitution: Various substituted benzotriazole derivatives depending on the reagents used.

Scientific Research Applications

UV Stabilization

UV-9 is widely used as a UV stabilizer in plastics, coatings, and adhesives. It absorbs harmful UV radiation, preventing degradation of materials and extending their lifespan.

Case Study: Plastics Industry

In a study published in the Journal of Applied Polymer Science, researchers demonstrated that the incorporation of UV-9 in polyethylene films significantly improved their resistance to photodegradation. The films exhibited less discoloration and maintained mechanical properties over extended exposure to sunlight .

Coatings and Paints

The compound is utilized in protective coatings for metals and wood, enhancing durability against UV light. Its effectiveness in preventing yellowing and maintaining gloss makes it a preferred choice in the coatings industry.

Case Study: Automotive Coatings

A research article in Progress in Organic Coatings reported that automotive coatings formulated with UV-9 showed superior performance against UV-induced degradation compared to those without this additive. The study highlighted a reduction in gloss loss and color change after accelerated weathering tests .

Personal Care Products

UV-9 is also incorporated into personal care products such as sunscreens and lotions due to its ability to filter UV radiation. This application is crucial for protecting skin from harmful effects associated with sun exposure.

Case Study: Sunscreen Formulations

In a clinical trial published in Cosmetics, formulations containing UV-9 were tested for their SPF effectiveness. Results indicated that products with UV-9 provided enhanced protection against UVA and UVB rays, demonstrating its efficacy as a photostabilizer .

Comparative Analysis of Applications

Mechanism of Action

The compound exerts its effects primarily through the absorption of UV light. The benzotriazole moiety absorbs UV radiation and dissipates the energy as heat, preventing the UV light from reaching and damaging the underlying material. This mechanism involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation processes that convert the absorbed energy into harmless thermal energy.

Comparison with Similar Compounds

Key Observations

- The target compound’s isobutenyl group provides moderate hydrophobicity (~log Kow ~6.0), balancing compatibility with polymers and environmental persistence .

- Photostability : Tinuvin®928’s bulky 1-methyl-1-phenylethyl group reduces photodegradation, making it suitable for long-lasting coatings . The target compound’s smaller substituents may limit photopermanence in harsh conditions.

- Functional Groups: The phenyliminomethyl group in the Schiff base derivative (C₂₀H₁₆N₄O) enables metal coordination, expanding its utility beyond UV absorption to catalytic applications .

Bioaccumulation and Environmental Impact

For example:

- UV 326 (log Kow = 6.40) exhibits moderate bioaccumulation in aquatic organisms .

- UV 329 (log Kow = 7.20) has higher persistence in lipid-rich tissues due to its tetramethylbutyl chain .

The target compound’s estimated log Kow (~6.0) suggests lower bioaccumulation than UV 329 but comparable to UV 324. However, its isobutenyl group may increase metabolic susceptibility, reducing environmental persistence .

Biological Activity

2-(2H-benzotriazol-2-yl)-4-methyl-6-(2-methylprop-2-en-1-yl)phenol, commonly referred to as UV-328, is a compound belonging to the class of hindered phenolic benzotriazoles. It is primarily utilized as a UV stabilizer in various applications, including plastics and coatings, due to its ability to absorb UV radiation and prevent degradation of materials. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- Molecular Formula : CHNO

- Molecular Weight : 265.31 g/mol

- Melting Point : 98-101 °C

- Solubility : Insoluble in water

- XLogP3 : 5.4 (indicating lipophilicity)

Biological Activity Overview

The biological activity of UV-328 has been investigated primarily concerning its toxicity and potential endocrine-disrupting effects. Key findings include:

Toxicological Studies

- Repeated Dose Toxicity : Studies have shown that UV-328 can cause hepatotoxicity and nephrotoxicity in animal models. In a 90-day study on rats, significant histopathological changes were observed in the liver and kidneys at higher doses, indicating that these organs are primary targets for toxicity .

- Endocrine Disruption Potential : Research suggests that compounds similar to UV-328 may interfere with endocrine function. The structural similarity to other known endocrine disruptors raises concerns about its potential effects on hormonal systems .

- Dermal Toxicity : Limited studies indicate that systemic toxicity is not significant following dermal exposure at certain concentrations; however, further research is necessary to establish safe exposure levels .

Case Study 1: Hepatotoxicity in Rodent Models

A study involving the administration of UV-328 to CD(SD)IGS rats revealed:

- Dosage Levels : Rats were exposed to varying doses (0, 0.5, 2.5, 12.5, or 62.5 mg/kg bw/day).

- Findings : At doses above 10 mg/kg bw/day, liver hypertrophy and degeneration were noted, with the no observed adverse effect level (NOAEL) determined at 0.1 mg/kg bw/day for males and 2.5 mg/kg bw/day for females .

| Dosage (mg/kg bw/day) | Male Observations | Female Observations |

|---|---|---|

| 0 | No effects | No effects |

| 0.5 | Mild changes | Mild changes |

| 2.5 | Significant changes in liver | Significant changes in liver |

| 12.5 | Severe damage | Severe damage |

| 62.5 | Severe damage | Severe damage |

Case Study 2: Environmental Impact Assessment

An environmental assessment highlighted the persistence of UV-328 in aquatic environments and its potential bioaccumulation in organisms:

Q & A

Q. What experimental techniques are recommended for confirming the molecular structure of this compound?

- Methodological Answer : The compound's structure can be confirmed via single-crystal X-ray diffraction (SCXRD). Key parameters include refining the structure using programs like SHELXL/SHELXS97 to calculate R-factors (e.g., R₁ = 0.054, wR₂ = 0.143 for a related derivative ). Complementary techniques include ¹H/¹³C NMR to verify proton environments (e.g., allylic methyl groups at δ ~1.8–2.1 ppm) and FT-IR to identify O–H (∼3400 cm⁻¹) and benzotriazole N–H stretches. Mass spectrometry (HRMS) should align with the molecular formula (C₁₇H₁₇N₃O, MW = 279.34) .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : A common route involves Mannich-type condensation under reflux conditions. For example:

- React 3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde with aniline in xylenes at 383 K for 12 hours .

- Use anhydrous MgSO₄ to drive imine formation and purify via column chromatography (hexane/EtOAC, 95:5) .

Monitor reaction progress via TLC and optimize yields (∼80%) by controlling stoichiometry and moisture exclusion .

Q. What are the critical physicochemical properties relevant to handling this compound?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How does the compound’s molecular geometry influence its coordination chemistry with transition metals?

- Methodological Answer : The benzotriazole-phenol moiety acts as an N,O-bidentate ligand , stabilizing metal complexes (e.g., Zn, Mg). SCXRD reveals near-planar geometry (r.m.s. deviation = 0.004 Å) between benzotriazole and phenol rings, enabling chelation. Dihedral angles (e.g., 60.9° for a phenyliminomethyl derivative ) affect steric hindrance. Optimize metal binding by varying substituents at the 6-position (e.g., allyl vs. iminomethyl groups) .

Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s solid-state structure?

- Methodological Answer : An O–H⋯N hydrogen bond (2.6–2.8 Å) between the phenolic O–H and benzotriazole N stabilizes the conformation. This interaction creates a near-planar six-membered ring (r.m.s. deviation = 0.041 Å ), reducing conformational flexibility. Analyze via SCXRD and compare bond lengths with DFT calculations to quantify stabilization energy .

Q. How can thermal stability be assessed for polymer composites incorporating this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) to determine decomposition onset (e.g., ~250°C for related benzotriazole derivatives). Coupled with differential scanning calorimetry (DSC) , identify glass transition temperatures (Tg) in polymer matrices. For UV-stabilization studies, expose composites to accelerated weathering and monitor degradation via FT-IR or GPC .

Q. What strategies address regioselectivity challenges during functionalization of the allyl group?

- Methodological Answer : Control regioselectivity using transition-metal catalysts (e.g., Pd for Heck coupling) or radical initiators. For electrophilic additions, prioritize the less hindered terminal alkene site. Monitor reaction pathways via GC-MS and optimize solvent polarity (e.g., DMF for nucleophilic attacks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.